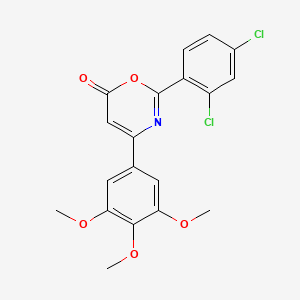
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one, also known as TMA-6, is a synthetic compound that belongs to the family of phenethylamine and amphetamine derivatives. TMA-6 has gained attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It also has antioxidant properties, which may protect against oxidative stress and neurodegeneration. This compound has been shown to have minimal cardiovascular and respiratory effects, making it a potentially safer alternative to other psychoactive compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one is its selectivity for serotonin receptors, which allows for more targeted research on the effects of serotonin signaling in the brain. However, this compound is a relatively new compound and its long-term effects and safety profile are not yet fully understood. Additionally, its synthesis method is complex and may require specialized equipment and expertise.
Zukünftige Richtungen
Future research on 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one could focus on its potential therapeutic applications in the treatment of mood disorders, as well as its effects on other neurotransmitter systems. Additionally, further studies could explore the safety and toxicity of this compound, as well as its potential for abuse and addiction. The optimization of this compound synthesis method could also be an area of future research, as well as the development of new derivatives with improved pharmacological properties.
In conclusion, this compound is a synthetic compound that has potential applications in medical research, particularly in the field of neuroscience. Its selectivity for serotonin receptors and its antidepressant and anxiolytic effects make it a promising candidate for the treatment of mood disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has been found to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO5/c1-24-15-6-10(7-16(25-2)18(15)26-3)14-9-17(23)27-19(22-14)12-5-4-11(20)8-13(12)21/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMUWTRTYJWABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3954864.png)
![N-[4-(aminosulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3954871.png)
![2-(dimethylamino)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B3954875.png)
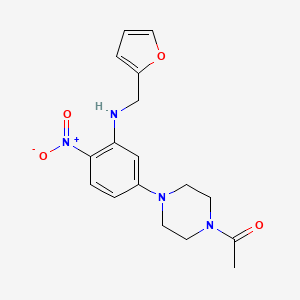
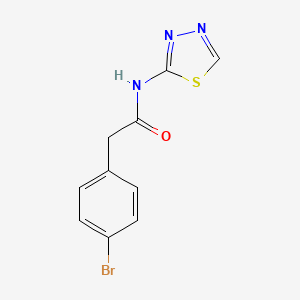
![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)
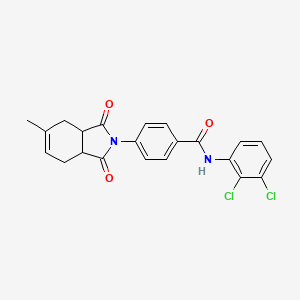
![2-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3954900.png)

![N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954925.png)
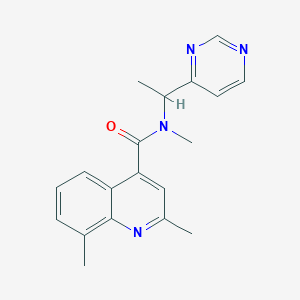

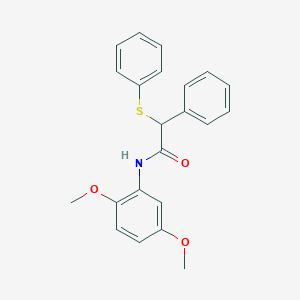
![N-(4-{[7-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3954951.png)